Pigment Blue 14
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Overview
Description
Pigment Blue 14, also known as C.I. This compound, is a synthetic organic pigment belonging to the triarylmethane class. It is characterized by its reddish-blue hue and is primarily used in various industrial applications, including inks, coatings, and plastics. The compound is known for its vibrant color and stability, making it a popular choice in the manufacturing sector .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pigment Blue 14 typically involves the condensation of benzaldehyde derivatives with aromatic amines in the presence of an acid catalyst. The reaction proceeds through the formation of a leuco compound, which is subsequently oxidized to yield the final pigment. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled conditions. After the reaction, the pigment is filtered, washed, and dried to obtain the final product. The process may also include additional steps such as milling and surface treatment to enhance the pigment’s properties .
Chemical Reactions Analysis
Types of Reactions: Pigment Blue 14 undergoes various chemical reactions, including:
Oxidation: The leuco form of the pigment can be oxidized to produce the final colored compound.
Reduction: The pigment can be reduced back to its leuco form under certain conditions.
Substitution: The aromatic rings in the pigment can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium dichromate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed
Major Products Formed:
Oxidation: The primary product is the colored this compound.
Reduction: The leuco form of the pigment.
Substitution: Various substituted derivatives of the pigment
Scientific Research Applications
Pigment Blue 14 has a wide range of applications in scientific research:
Chemistry: Used as a colorant in various chemical formulations and as a tracer in analytical studies.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of inks, coatings, and plastics due to its stability and vibrant color
Mechanism of Action
The mechanism of action of Pigment Blue 14 involves its interaction with light and other molecules. The pigment absorbs light in the visible spectrum, resulting in its characteristic blue color. At the molecular level, the pigment’s structure allows it to form stable complexes with various substrates, enhancing its color properties. The pathways involved include electronic transitions within the aromatic rings and interactions with other chemical groups .
Comparison with Similar Compounds
Pigment Blue 14 can be compared with other similar compounds such as:
Pigment Blue 15 (Phthalocyanine Blue): Known for its greenish-blue hue and high stability.
Pigment Blue 27 (Cobalt Blue): Characterized by its deep blue color and excellent lightfastness.
Pigment Blue 60 (Indanthrone Blue): Noted for its reddish-blue shade and high heat resistance .
Uniqueness of this compound:
Color: Reddish-blue hue distinct from the greenish or deep blue shades of other pigments.
Stability: Good stability under various environmental conditions.
Applications: Versatile use in multiple industries, including inks, coatings, and plastics
Properties
CAS No. |
1325-88-8 |
---|---|
Molecular Formula |
C31H42N3.x(molybdatetungstatephosphate) |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.